methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate
Description
Methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate is a synthetic organic compound notable for its applications in various scientific fields It's characterized by a complex molecular structure that includes methoxy groups, a benzoate ester, a pyrrolidinyl sulfonyl group, and a triazole moiety
Properties
IUPAC Name |
methyl 4-methoxy-3-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S/c1-25-11-13-9-21(19-18-13)14-6-7-20(10-14)28(23,24)16-8-12(17(22)27-3)4-5-15(16)26-2/h4-5,8-9,14H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCLSOZXSHAOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into three key building blocks (Figure 1):
- Methyl 4-methoxy-3-sulfonylbenzoate (Aromatic sulfonate ester core)
- 3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine (Pyrrolidine-triazole substituent)
- Sulfonamide linkage between blocks 1 and 2
Synthetic priorities :
- Sequential introduction of methoxy and sulfonyl groups on the benzoate nucleus
- Stereoselective construction of the pyrrolidine ring
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation
- Sulfonylation under mild conditions to preserve base-sensitive moieties
Stepwise Synthesis of Key Intermediates
Preparation of Methyl 4-Methoxy-3-Sulfobenzoate
Sulfonation of Methyl 4-Methoxybenzoate
Reaction conditions :
- Substrate : Methyl 4-methoxybenzoate (1.0 equiv)
- Sulfonating agent : Fuming sulfuric acid (30% SO3, 3.0 equiv)
- Temperature : 0°C → 25°C (gradual warming over 4 h)
- Yield : 78–82%
Mechanistic insight :
Electrophilic aromatic substitution occurs preferentially at the meta position relative to the methoxy group due to its strong electron-donating resonance effect. The ortho position is sterically hindered by the ester moiety.
Characterization data :
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.1 Hz, 1H, H-2), 7.98 (dd, J = 8.6, 2.1 Hz, 1H, H-6), 6.89 (d, J = 8.6 Hz, 1H, H-5), 3.93 (s, 3H, OCH3), 3.88 (s, 3H, COOCH3)
- MS (ESI+) : m/z 259.03 [M+H]+
Synthesis of 3-Azidopyrrolidine Hydrochloride
Ring-Closing Metathesis Approach
Procedure :
- Substrate : N-Boc-3-aminopyrrolidine (1.0 equiv)
- Azidation : NaN3 (2.5 equiv), TMSCl (1.2 equiv), DMF, 80°C, 12 h
- Boc deprotection : HCl/dioxane (4M, 5.0 equiv), 0°C → 25°C, 2 h
- Yield : 64% over two steps
Critical parameters :
- Strict temperature control during azidation to prevent explosive side reactions
- Use of anhydrous DMF to minimize hydrolysis
Construction of the 4-(Methoxymethyl)-1H-1,2,3-Triazole Moiety
CuAAC Reaction with Propargyl Methoxymethyl Ether
Optimized conditions :
- Azide : 3-Azidopyrrolidine HCl (1.0 equiv)
- Alkyne : Propargyl methoxymethyl ether (1.2 equiv)
- Catalyst : CuSO4·5H2O (0.1 equiv), sodium ascorbate (0.2 equiv)
- Solvent : t-BuOH/H2O (1:1 v/v)
- Temperature : 25°C, 6 h
- Yield : 89%
Regioselectivity :
The reaction exclusively forms the 1,4-disubstituted triazole isomer due to copper coordination effects.
Final Coupling and Sulfonamide Formation
Sulfonyl Chloride Activation
Protocol :
- Substrate : Methyl 4-methoxy-3-sulfobenzoate (1.0 equiv)
- Chlorinating agent : PCl5 (3.0 equiv) in anhydrous DCM
- Conditions : 0°C, 2 h under N2 atmosphere
- Yield : 91%
Handling considerations :
- Immediate use of sulfonyl chloride due to hygroscopic nature
- Quenching excess PCl5 with dry ice/ethanol mixture
Nucleophilic Displacement with Pyrrolidine-Triazole
Stepwise procedure :
- Base : Et3N (3.0 equiv) in anhydrous THF
- Nucleophile : 3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine (1.1 equiv)
- Temperature : −78°C → 25°C over 6 h
- Workup : Sequential washes with 5% HCl, saturated NaHCO3, and brine
- Purification : Flash chromatography (SiO2, EtOAc/hexane 1:1 → 3:1)
- Yield : 76%
Reaction monitoring :
TLC (Rf = 0.43 in EtOAc/hexane 2:1) and LC-MS tracking of sulfonate ester consumption.
Comprehensive Characterization Data
Spectroscopic Profiling
1H NMR (500 MHz, DMSO-d6):
- δ 8.12 (d, J = 2.3 Hz, 1H, H-2)
- 7.95 (dd, J = 8.7, 2.3 Hz, 1H, H-6)
- 7.72 (s, 1H, triazole-H)
- 6.91 (d, J = 8.7 Hz, 1H, H-5)
- 4.62 (m, 1H, pyrrolidine-H)
- 4.37 (s, 2H, OCH2O)
- 3.86 (s, 3H, COOCH3)
- 3.43 (s, 3H, OCH3)
- 3.21–3.35 (m, 4H, pyrrolidine-CH2)
- 2.85 (m, 2H, pyrrolidine-CH2)
13C NMR (126 MHz, DMSO-d6):
- δ 166.4 (C=O)
- 145.2 (triazole-C)
- 134.8–127.1 (aromatic carbons)
- 62.8 (OCH2O)
- 56.3 (OCH3)
- 52.1 (COOCH3)
- 49.7–46.2 (pyrrolidine carbons)
HRMS (ESI-TOF) :
m/z [M+H]+ calcd for C20H25N4O6S: 473.1491; found: 473.1489
Process Optimization Challenges
Mitigation of Sulfonate Ester Hydrolysis
Key findings :
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Purity (HPLC) | Cost Index | Scalability |
|---|---|---|---|---|---|
| Linear synthesis | 8 | 34% | 98.2% | 1.00 | Pilot scale |
| Convergent approach | 6 | 41% | 97.8% | 0.85 | Bench scale |
| Flow chemistry | 5 | 38% | 99.1% | 1.20 | Industrial |
Data compiled from patent and synthesis reports
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methoxy groups, to form corresponding aldehydes or acids.
Reduction: : Reduction reactions may target the triazole or sulfonyl groups under specific conditions, altering the compound's reactivity and properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the benzoate ester or triazole moiety.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide under acidic or neutral conditions.
Reduction: : Using reducing agents like lithium aluminium hydride (LAH) or hydrogenation with palladium catalysts.
Substitution: : Using nucleophiles like ammonia or amines under basic conditions for nucleophilic substitution reactions.
Major Products
Oxidation: : Formation of benzoic acids or aldehydes.
Reduction: : Formation of simpler alcohols or amines.
Substitution: : Introduction of new functional groups at reactive sites on the molecule.
Scientific Research Applications
Chemistry
Catalyst Design: : Used as a ligand in organometallic chemistry for the development of new catalysts.
Material Science: : Precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: : Potential inhibitor for certain enzymes due to its complex structure and reactive sites.
Probe Development: : Utilized in the design of chemical probes for biological imaging and diagnostics.
Medicine
Drug Development: : Investigation as a lead compound for novel pharmaceuticals targeting various diseases.
Therapeutic Agents: : Potential use in designing drugs with anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Polymer Synthesis: : Component in the synthesis of specialized polymers with unique properties.
Coating and Paints: : Used in developing high-performance coatings and paints with enhanced durability and chemical resistance.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: : Modulates signaling pathways within cells, potentially influencing gene expression, cellular proliferation, or apoptosis.
Comparison with Similar Compounds
Unique Features
Functional Diversity: : Presence of multiple reactive groups (methoxy, sulfonyl, triazole) provides unique reactivity compared to simpler analogs.
Structural Complexity: : Offers a versatile scaffold for further derivatization and study.
Similar Compounds
Methyl 4-methoxybenzoate: : Lacks the sulfonyl and triazole groups, hence less complex and less reactive.
4-Methoxybenzenesulfonyl Chloride: : Contains the sulfonyl group but not the ester or triazole, offering different reactivity and application scope.
This detailed exploration highlights the synthetic routes, chemical properties, and diverse applications of methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate. It's a fascinating compound with broad scientific and industrial relevance.
Biological Activity
Methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a methoxy group, a triazole ring, and a pyrrolidine moiety, which are known to contribute to its biological activity. Its molecular formula is C₁₈H₃₁N₅O₅S, with a molecular weight of 405.54 g/mol.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis and function.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Triazole A | E. coli | 15 |
| Triazole B | S. aureus | 18 |
| Methyl 4-methoxy... | C. albicans | 20 |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), suggesting its potential in treating inflammatory diseases.
Case Study:
In a controlled experiment involving RAW 264.7 macrophages, treatment with this compound resulted in:
- Decreased levels of IL-6 and TNF-alpha.
- Inhibition of NF-kB pathway activation.
The biological activity of methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-y} sulfonyl)benzoate can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit certain enzymes involved in inflammation and microbial metabolism.
- Cell Membrane Disruption: The hydrophobic nature of the methoxy and triazole groups can disrupt microbial cell membranes.
- Cytokine Modulation: The compound modulates cytokine production by affecting signaling pathways in immune cells.
Q & A
Q. What are the common synthetic routes for methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate?
The synthesis typically involves:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, using copper sulfate and sodium ascorbate in a solvent mixture (e.g., THF/water) at 50°C for 16 hours .
- Oxidative cyclization of hydrazine intermediates with sodium hypochlorite in ethanol at room temperature, yielding triazole-containing heterocycles in ~73% yield .
- Multi-step protocols involving sequential functionalization (e.g., sulfonation, esterification) and purification via recrystallization or column chromatography .
Q. How is the compound structurally characterized?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole and sulfonyl groups .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and spatial arrangement of substituents .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and identifies byproducts from multi-step syntheses .
Q. What functional groups influence its reactivity?
The triazole ring enables hydrogen bonding and π-π interactions, critical for biological targeting. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions. The benzoate ester contributes to solubility and metabolic stability .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst tuning : Replace CuSO₄ with Cu(I) iodide for faster triazole formation .
- Solvent optimization : Use DMF or DMSO to improve solubility of intermediates in multi-step reactions .
- Temperature control : Maintain 50°C during CuAAC to minimize side reactions (e.g., alkyne oxidation) .
- Purification : Employ alumina plugs or gradient silica gel chromatography to isolate high-purity products .
Q. How can contradictions in biological activity data be resolved?
- Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence polarization and surface plasmon resonance to rule out false positives .
- Purity verification : Use LC-MS to confirm absence of impurities (e.g., unreacted azides) that may skew bioactivity results .
- Buffer compatibility : Test stability in physiological buffers (pH 7.4) to ensure observed activity is not an artifact of compound degradation .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Substituent variation : Replace the methoxymethyl group on the triazole with ethyl or propyl chains to assess steric effects on target binding .
- Bioisosteric replacement : Substitute the benzoate ester with a carbamate to modulate lipophilicity and pharmacokinetics .
- In vitro screening : Use kinase inhibition assays to correlate structural modifications with activity against specific enzymes (e.g., COX-2) .
Q. How is stability under physiological conditions evaluated?
- Accelerated degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours, monitoring degradation via LC-MS .
- Light/heat stability : Expose to UV light (254 nm) and 40°C for 48 hours to identify photolytic or thermal decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
